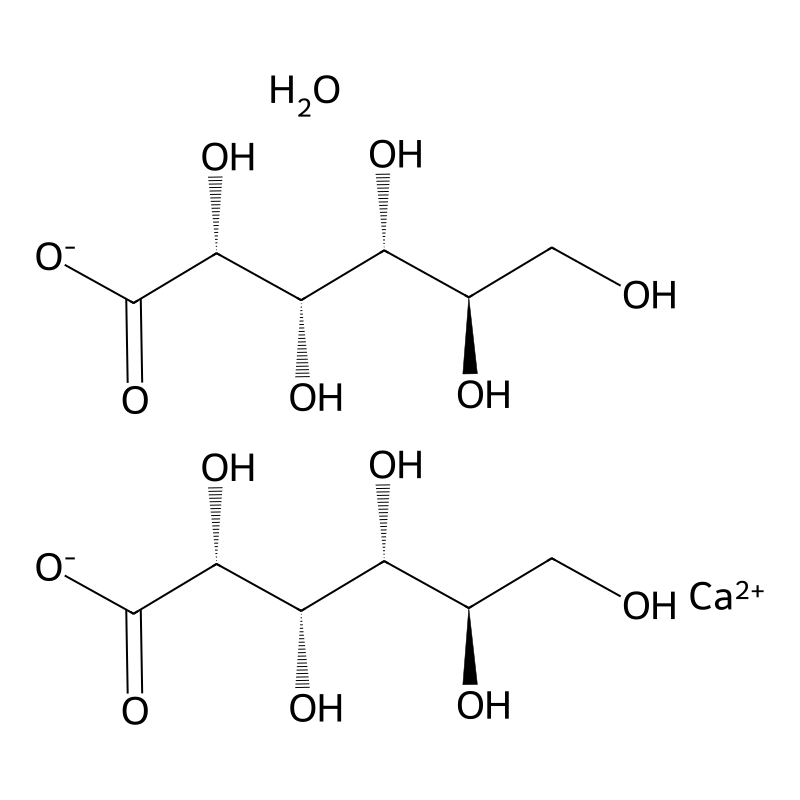

Calcium gluconate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Role in Cancer Prevention:

Research has explored the potential chemopreventive effects of calcium gluconate monohydrate, particularly concerning colon cancer. Studies suggest that it might influence cell cycle regulation, differentiation, and apoptosis (programmed cell death) in cancer cells, potentially hindering their growth and spread []. However, this research is primarily based on in vitro (laboratory) studies and requires further investigation in vivo (living organisms) and clinical trials to establish conclusive evidence [].

Investigation in Hyperkalemia Management:

Calcium gluconate monohydrate has been studied as a potential therapeutic agent in managing hyperkalemia (elevated blood potassium levels). While it doesn't directly affect potassium levels, it can stabilize the cell membrane, reducing the risk of cardiac arrhythmias (irregular heartbeats) associated with hyperkalemia []. This research mainly focuses on its intravenous administration for rapid correction of severe hyperkalemia [].

Research on Bone Health and Osteoporosis:

As a source of calcium, calcium gluconate monohydrate has been investigated in the context of bone health and osteoporosis. Studies suggest its potential in increasing bone mineral density and reducing the risk of fractures, particularly in individuals with calcium deficiency []. However, the effectiveness of calcium gluconate monohydrate compared to other calcium supplements in managing osteoporosis requires further evaluation through controlled clinical trials [].

Exploration in Other Therapeutic Applications:

Research is ongoing to explore the potential applications of calcium gluconate monohydrate in various other areas, including:

Calcium gluconate monohydrate is the calcium salt of gluconic acid, represented by the chemical formula . It appears as white to almost white crystalline granules or powder and is known for its stability in air. This compound is utilized primarily as a mineral supplement and medication, particularly in the treatment of conditions associated with low calcium levels, such as hypocalcemia, osteoporosis, and rickets . It is also included in the World Health Organization's List of Essential Medicines, highlighting its significance in medical applications .

- Reaction with Hydrofluoric Acid: Calcium gluconate reacts with hydrofluoric acid to form insoluble calcium fluoride, which is non-toxic and used in treating hydrofluoric acid burns .

- Formation of Calcium Ions: When dissolved in water, calcium gluconate dissociates to release calcium ions, which are essential for various physiological processes .

- Oxidation Reactions: It can be synthesized through the oxidation of glucose using a hypochlorite solution or through fermentation processes involving specific microorganisms .

Calcium gluconate plays a vital role in biological systems:

- Calcium Supplementation: It serves as a source of calcium for individuals with dietary deficiencies. Calcium is crucial for bone health, muscle function, nerve transmission, and blood coagulation .

- Intravenous Use: Administered intravenously, it can quickly elevate serum calcium levels in cases of acute hypocalcemia. This method is preferred over other calcium salts due to its lower irritant potential .

- Side Effects: While generally safe, potential side effects include gastrointestinal disturbances (nausea, constipation) and cardiovascular issues when administered rapidly intravenously (e.g., bradycardia) .

Calcium gluconate can be synthesized through various methods:

- Chemical Oxidation: Glucose is oxidized using hypochlorite solutions or bromide-containing solutions to produce gluconic acid, which then reacts with calcium carbonate or calcium hydroxide to form calcium gluconate .

- Fermentation: Specific microorganisms can be cultivated in glucose-containing media to produce gluconic acid naturally, which is subsequently reacted with calcium salts .

- Hydrolysis of Gluconic Acid Delta-Lactone: This method involves heating gluconic acid delta-lactone in water and reacting it with calcium carbonate to yield calcium gluconate .

Calcium gluconate has diverse applications:

- Medical Use: Primarily used for treating low blood calcium levels and magnesium toxicity. It is also applied topically in gel form for chemical burns caused by hydrofluoric acid .

- Food Industry: Acts as a firming agent and acidity regulator in food products .

- Agriculture: Utilized as a nutrient supplement for livestock to promote growth and health .

Research indicates that calcium gluconate interacts with various substances:

- Drug Interactions: Calcium gluconate may interfere with the absorption of certain medications, such as tetracycline antibiotics and bisphosphonates. It is advisable to separate their administration by at least two hours .

- Electrolyte Balance: Its use can affect electrolyte levels; monitoring is essential during intravenous administration, especially in patients with renal impairment or those prone to hypercalcemia .

Several compounds are chemically related to calcium gluconate. Here are some comparisons highlighting their uniqueness:

Calcium gluconate stands out due to its specific applications in medical treatments for acute conditions and its relatively lower irritant properties compared to other forms of calcium supplementation. Its unique synthesis methods also contribute to its distinctiveness among similar compounds.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

18016-24-5